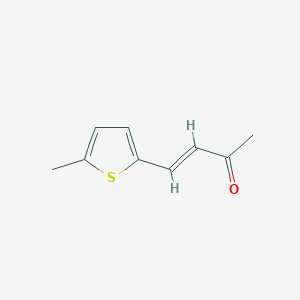
4-(5-Methylthiophen-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methylthiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a butenone side chain. Thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 4-(5-Methylthiophen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride under acidic conditions to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate alkenyl halide to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-(5-Methylthiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
4-(5-Methylthiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Similar in structure but with two methyl groups on the thiophene ring.
2-Acetylthiophene: Contains an acetyl group instead of the butenone side chain.
Thiophene-2-carboxaldehyde: Features a formyl group on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
(E)-4-(5-methylthiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+ |
InChI Key |
JFIKTYJLTAXRNJ-HWKANZROSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


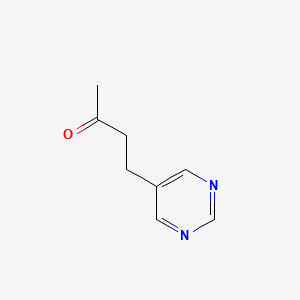
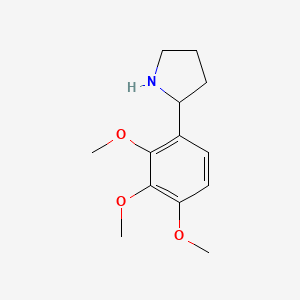
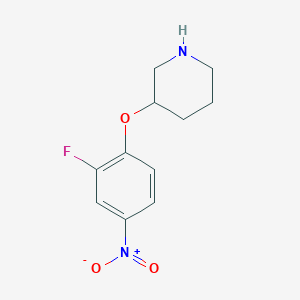
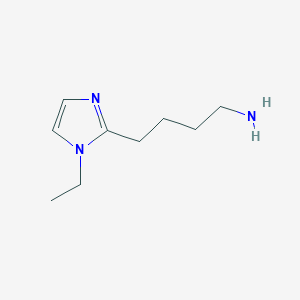
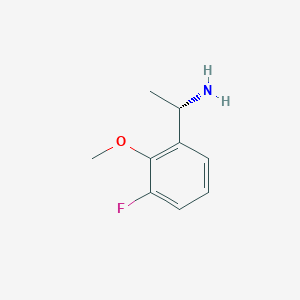
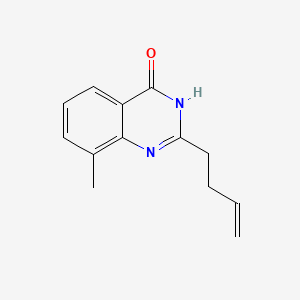
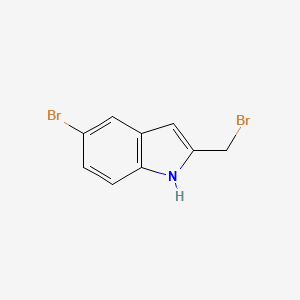
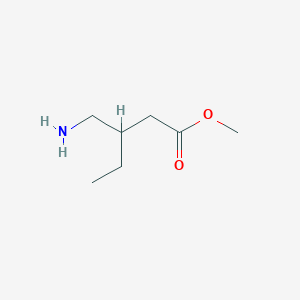
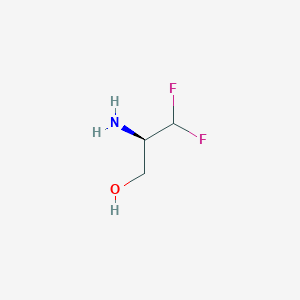
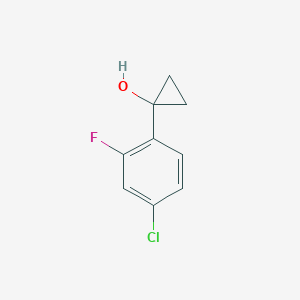
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
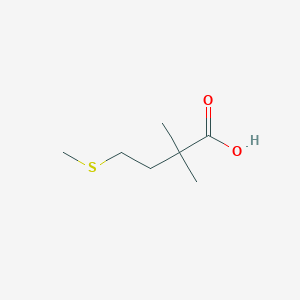
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
